(Z)-7-[(1R,2E,5S)-5-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid
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Overview
Description
(Z)-7-[(1R,2E,5S)-5-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, carboxyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(1R,2E,5S)-5-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid involves multiple steps. The process typically starts with the preparation of the core cyclopentyl structure, followed by the introduction of the sulfanyl and amino groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides or esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms or protein-ligand interactions.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds with proteins or enzymes, affecting their activity. The sulfanyl group can participate in redox reactions, altering the redox state of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Sulfur Compounds: Compounds with similar sulfanyl groups, such as sulfur-containing amino acids.
Amino Acids: Compounds with similar amino and carboxyl groups, such as lysine or glutamic acid.
Uniqueness
What sets (Z)-7-[(1R,2E,5S)-5-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid apart is its unique combination of functional groups and stereochemistry, which allows it to participate in a wide range of chemical reactions and interact with various biological targets in a specific manner.
Properties
Molecular Formula |
C30H45N3O9S |
---|---|
Molecular Weight |
623.8 g/mol |
IUPAC Name |
(Z)-7-[(1R,2E,5S)-5-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C30H45N3O9S/c1-2-3-4-5-6-9-12-20-21(13-10-7-8-11-14-27(36)37)25(17-24(20)34)43-19-23(29(40)32-18-28(38)39)33-26(35)16-15-22(31)30(41)42/h6-7,9-10,12,21-23,25H,2-5,8,11,13-19,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b9-6-,10-7-,20-12+/t21-,22-,23+,25+/m1/s1 |
InChI Key |
PJVSKAKTGJJITI-RJSDTGEASA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\1/[C@H]([C@H](CC1=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@H](C(=O)O)N)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=C1C(C(CC1=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC=CCCCC(=O)O |
Origin of Product |
United States |
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